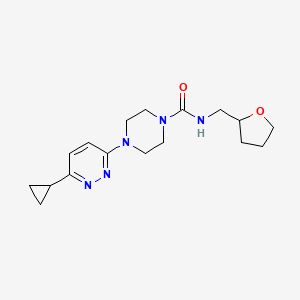
4-(6-cyclopropylpyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-cyclopropylpyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H25N5O2 and its molecular weight is 331.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(6-Cyclopropylpyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly as a CD73 inhibitor. CD73, an ecto-5'-nucleotidase, plays a significant role in the regulation of extracellular adenosine levels, which are crucial in various physiological and pathological processes, including cancer progression and immune response modulation.
Chemical Structure and Properties
The compound features a piperazine core substituted with a cyclopropylpyridazine moiety and a tetrahydrofuran side chain. Its structural complexity allows for interactions with multiple biological targets.
CD73 Inhibition
Research indicates that this compound acts as an effective inhibitor of CD73. The inhibition of CD73 can lead to decreased adenosine production, which may enhance anti-tumor immunity. In preclinical models, compounds targeting CD73 have shown promise in combination therapies for various cancers, including breast and lung cancer .
Cytotoxicity Studies
In vitro studies have demonstrated that derivatives of piperazine compounds exhibit significant cytotoxic effects on various cancer cell lines. For instance, a related class of compounds showed substantial growth inhibition in liver (HUH7, HEPG2) and breast (MCF7) cancer cell lines . Although specific data on the cyclopropylpyridazine derivative's cytotoxicity is limited, its structural similarities suggest potential effectiveness against similar targets.
The mechanism by which this compound exerts its effects likely involves modulation of adenosine signaling pathways. By inhibiting CD73, the compound may disrupt tumor-promoting pathways mediated by adenosine .
Case Studies
A recent study utilized computer-aided drug design to evaluate the biological activity spectra of piperazine derivatives. The results indicated that these compounds could interact with various receptors and enzymes, suggesting a broad pharmacological profile . The specific case studies involving this compound are still emerging but align with findings from similar piperazine derivatives.
Data Summary
Wissenschaftliche Forschungsanwendungen
Pharmacological Studies
The compound has been investigated for its potential as an inhibitor of specific enzyme pathways, particularly in the context of inflammatory diseases. For example, studies have shown that modifications to similar piperazine derivatives can enhance their selectivity and potency against targets such as the p38 MAP kinase pathway, which is implicated in various inflammatory processes .
Anticancer Research
Recent research has indicated that compounds with similar structural motifs may exhibit anticancer properties by interfering with cellular signaling pathways. The cyclopropyl and piperazine moieties are known to enhance bioavailability and target specificity, making this compound a candidate for further exploration in oncology .
Neuropharmacology
There is emerging evidence that compounds with piperazine structures can interact with neurotransmitter systems. This particular compound's ability to cross the blood-brain barrier may allow it to modulate central nervous system activity, potentially offering therapeutic benefits in neurodegenerative diseases or psychiatric disorders .
Case Studies
Eigenschaften
IUPAC Name |
4-(6-cyclopropylpyridazin-3-yl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c23-17(18-12-14-2-1-11-24-14)22-9-7-21(8-10-22)16-6-5-15(19-20-16)13-3-4-13/h5-6,13-14H,1-4,7-12H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTKAYPUIIZPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













